molecular formula C15H10FN3O2 B11414646 N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B11414646
M. Wt: 283.26 g/mol
InChI Key: FROHYQRUDUFLBV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the fluorophenyl group enhances its biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • N-(4-bromophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H10FN3O2/c16-10-4-6-11(7-5-10)18-14(20)12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20)

InChI Key

FROHYQRUDUFLBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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